Lotusine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemistry: Lotusine is used as a model compound for studying the chemical behavior of alkaloids and their derivatives.

Medicine: This compound has demonstrated cardioprotective effects by mitigating doxorubicin-induced cardiotoxicity in rat cardiomyocytes.

Industry: This compound is being explored for its potential use in cosmetics due to its anti-aging properties.

Mécanisme D'action

Target of Action

Lotusine, an alkaloid derived from Nelumbo Nucifera (Gaertn.), primarily targets the Matrix Metalloproteinase-1 (MMP-1) . MMP-1 is an enzyme that breaks down fibrin collagen and plays a significant role in photoaging . This compound also interacts with cardiomyocytes , specifically embryonically derived rat cardiomyocytes (H9c2), to attenuate doxorubicin-induced toxicity .

Mode of Action

This compound interacts with its targets by modulating transcriptional activities of activator protein (AP)-1 and nuclear factor kappa B (NF-κB) . These proteins are activated via multiple signal transduction cascades, including the p38 MAPK, JNK, ERK1/2, and Akt pathways in the skin . This compound inhibits the MEK1/2-ERK1/2-p90RSK, MKK3/6-p38, and Akt-p70S6K pathways . In cardiomyocytes, this compound mitigates doxorubicin-mediated apoptosis by downregulating the pro-apoptotic gene Bax and apoptotic executor caspase-3 .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the MEK1/2-ERK1/2-p90RSK, MKK3/6-p38, and Akt-p70S6K pathways . These pathways are involved in the regulation of cell growth, proliferation, and survival. By inhibiting these pathways, this compound can reduce the expression of MMP-1 and prevent skin aging following solar UV exposure .

Pharmacokinetics

It is known that this compound is a soluble alkaloid , which suggests that it may have good bioavailability. More research is needed to fully understand the ADME properties of this compound.

Result of Action

This compound has been shown to reduce solar UV-induced MMP-1 expression . This results in a decrease in the breakdown of fibrin collagen, thereby preventing skin aging . In cardiomyocytes, this compound increases endogenous antioxidants and reduces lipid peroxidation, leading to decreased reactive oxygen species generation . This results in a reduction of doxorubicin-induced toxicity and apoptosis .

Action Environment

The action of this compound is influenced by environmental factors such as solar UV radiation . Solar UV radiation can induce the synthesis and expression of MMP-1 in the human epidermis . This compound has been shown to reduce this UV-induced MMP-1 expression, suggesting that it can counteract the effects of environmental stressors like UV radiation .

Analyse Biochimique

Biochemical Properties

Lotusine interacts with various enzymes, proteins, and other biomolecules. It has been observed to mitigate doxorubicin-mediated apoptosis by downregulating the pro-apoptotic gene Bax and apoptotic executor caspase -3 .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been observed to attenuate doxorubicin-induced toxicity in embryonically derived H9c2 cells . This suggests that this compound influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been observed to increase endogenous antioxidants and reduce lipid peroxidation in cells exposed to doxorubicin . This suggests that this compound may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, this compound pretreatment has been found to exhibit potential cardioprotective activity against doxorubicin-induced oxidative stress by increasing the intracellular antioxidant defense .

Méthodes De Préparation

La lotusine peut être isolée de la plumule de lotus, qui est le bourgeon en développement de l'embryon de Nelumbo nucifera . Le processus d'isolement implique généralement des méthodes d'extraction par solvant, telles que l'utilisation d'éthanol ou de méthanol, suivie de techniques chromatographiques telles que la chromatographie liquide haute performance (CLHP) pour la purification . Les méthodes de production industrielle peuvent impliquer des processus d'extraction et de purification à grande échelle par solvant afin d'obtenir des quantités importantes de this compound pour la recherche et l'utilisation thérapeutique .

Analyse Des Réactions Chimiques

La lotusine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution . Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène et les agents réducteurs comme le borohydrure de sodium . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation de la this compound peut conduire à la formation de dérivés quinoniques, tandis que la réduction peut produire des dérivés aminés .

Applications de recherche scientifique

Médecine: La this compound a démontré des effets cardioprotecteurs en atténuant la cardiotoxicité induite par la doxorubicine dans les cardiomyocytes de rat.

Mécanisme d'action

Le mécanisme d'action de la this compound implique son interaction avec diverses cibles moléculaires et voies. Dans les cardiomyocytes, la this compound augmente les antioxydants endogènes et réduit la peroxydation des lipides, protégeant ainsi les cellules du stress oxydatif . Elle régule également à la baisse les gènes pro-apoptotiques comme Bax et la caspase-3, empêchant l'apoptose . Dans les cellules cutanées, la this compound inhibe les voies MEK1/2-ERK1/2-p90 RSK, MKK3/6-p38 et Akt-p70 S6K, réduisant l'expression de la métalloprotéinase matricielle-1 et atténuant le vieillissement cutané .

Comparaison Avec Des Composés Similaires

La lotusine est structurellement similaire à d'autres alcaloïdes de la benzylisoquinoléine présents dans la plante de lotus, tels que la liénisine, l'isoliénisine et la néférine . this compound est unique dans ses propriétés cardioprotectrices et anti-âge spécifiques . Alors que d'autres alcaloïdes comme la néférine présentent également des effets cardioprotecteurs, la capacité de la this compound à moduler plusieurs voies cellulaires et son utilisation potentielle en cosmétique en font un composé distinct et précieux .

Propriétés

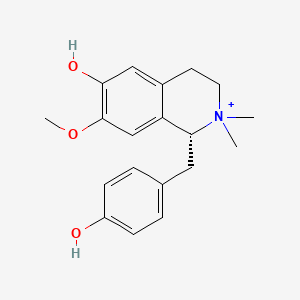

Numéro CAS |

6871-67-6 |

|---|---|

Formule moléculaire |

C19H24NO3+ |

Poids moléculaire |

314.4 g/mol |

Nom IUPAC |

1-[(4-hydroxyphenyl)methyl]-7-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-6-ol |

InChI |

InChI=1S/C19H23NO3/c1-20(2)9-8-14-11-18(22)19(23-3)12-16(14)17(20)10-13-4-6-15(21)7-5-13/h4-7,11-12,17H,8-10H2,1-3H3,(H-,21,22)/p+1 |

Clé InChI |

ZKTMLINFIQCERN-UHFFFAOYSA-O |

SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC)O)C |

SMILES isomérique |

C[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)OC)O)C |

SMILES canonique |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC)O)C |

melting_point |

213 - 215 °C |

Description physique |

Solid |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperazin-1-yl)ethanol](/img/structure/B2415021.png)

![4-(4-Thiophen-3-ylpiperidin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2415024.png)

![5-((4-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2415025.png)

![{6-[4-(Pyridin-2-YL)piperazin-1-YL]pyridin-3-YL}methanamine](/img/structure/B2415027.png)

![4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B2415029.png)

![4-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2415031.png)

![9-methyl-2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2415036.png)

![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2415037.png)

![6-(4-Ethoxyphenyl)-4-methyl-2-(naphthalen-1-ylmethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)

![6-(3-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2415041.png)